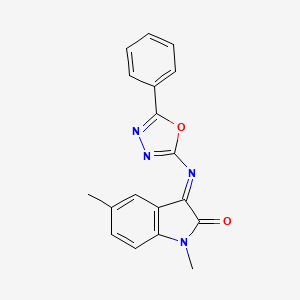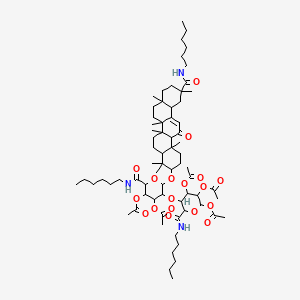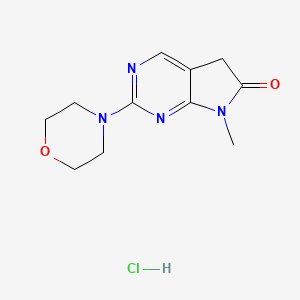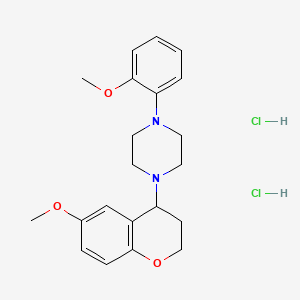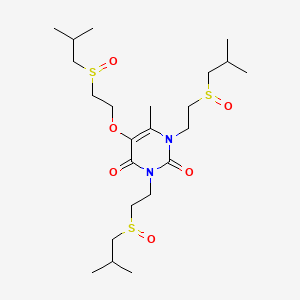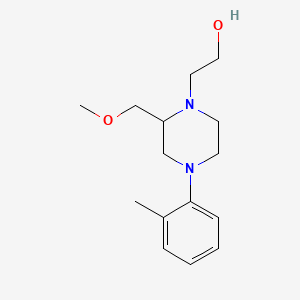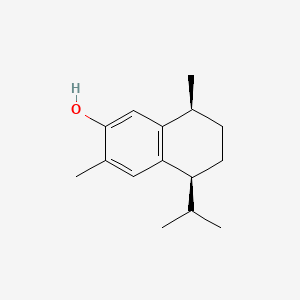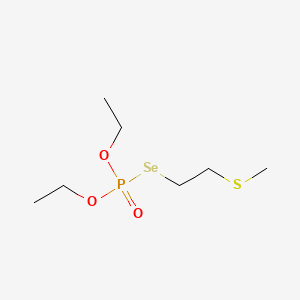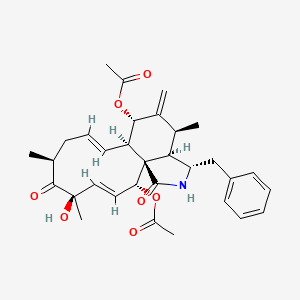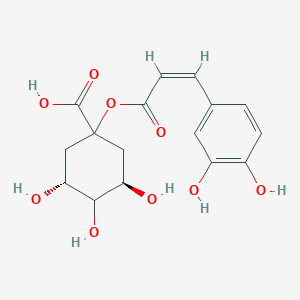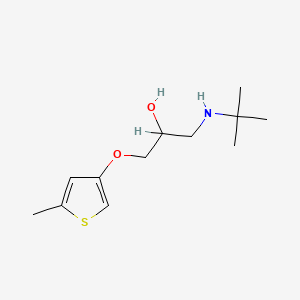
trans-N-(1-(4-Phenylcyclohexyl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-N-(1-(4-Phenylcyclohexyl)ethyl)acetamide: is an organic compound with the molecular formula C16H23NO It is a derivative of acetamide, featuring a phenylcyclohexyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-(1-(4-Phenylcyclohexyl)ethyl)acetamide typically involves the reaction of 4-phenylcyclohexanone with ethylamine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: trans-N-(1-(4-Phenylcyclohexyl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-N-(1-(4-Phenylcyclohexyl)ethyl)acetamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of phenylcyclohexyl derivatives on biological systems. Its structural similarity to other bioactive molecules makes it a valuable tool for probing biological pathways and mechanisms .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry: In industry, this compound may be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers, coatings, and other advanced materials .
Mécanisme D'action
The mechanism of action of trans-N-(1-(4-Phenylcyclohexyl)ethyl)acetamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate these targets, leading to changes in cellular function and behavior .
Comparaison Avec Des Composés Similaires
- N-(1-(4-Cyclohexylphenyl)ethyl)acetamide
- N-(1-(4-Phenylcyclohexyl)ethyl)formamide
- N-(1-(4-Phenylcyclohexyl)ethyl)propionamide
Comparison: Compared to similar compounds, trans-N-(1-(4-Phenylcyclohexyl)ethyl)acetamide is unique due to its specific structural features, such as the trans configuration and the presence of the phenylcyclohexyl group.
Propriétés
Numéro CAS |
113538-35-5 |
|---|---|
Formule moléculaire |
C16H23NO |
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
N-[1-(4-phenylcyclohexyl)ethyl]acetamide |
InChI |
InChI=1S/C16H23NO/c1-12(17-13(2)18)14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-7,12,14,16H,8-11H2,1-2H3,(H,17,18) |
Clé InChI |
XVIIJLFVSUZKFV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCC(CC1)C2=CC=CC=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


